Rilpivirine hydrochloride
Vue d'ensemble
Description
Rilpivirine hydrochloride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) infection . It is usually given to patients who have not received any HIV treatment in the past .
Synthesis Analysis
The synthesis of Rilpivirine hydrochloride has been optimized to increase yield and reduce reaction time . The last step’s reaction time decreased from 69 hours to 90 minutes through this optimized synthetic procedure, and the overall yield improved from 18.5% to 21% .Molecular Structure Analysis
Rilpivirine hydrochloride has a molecular formula of C22H18N6.ClH and a molecular weight of 402.88 . It is a diarylpyrimidine derivative .Chemical Reactions Analysis
The synthesis of Rilpivirine involves the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux condition .Physical And Chemical Properties Analysis
Rilpivirine hydrochloride has a chemical formula of C22H18N6.ClH and a molecular weight of 402.88 . It is a small molecule .Applications De Recherche Scientifique
Analytical Methods Development
- Quantification of Impurities: Dumbre et al. (2022) developed a high-performance liquid chromatography (HPLC) technique for quantifying potential genotoxic impurities in Rilpivirine hydrochloride. This method, validated as per ICH guidelines, is vital for ensuring drug purity and safety (Dumbre, Chopade, & Chaudhari, 2022).
- Quantification in Dosage Form: Patel, Nagappan, & Reddy (2018) developed and validated an RP-HPLC method for estimating Rilpivirine hydrochloride in pharmaceutical dosage form. This method is essential for routine analysis in pharmaceutical industries (Patel, Nagappan, & Reddy, 2018).
Pharmacokinetics and Metabolism
- Biotransformation in Humans: Lade, Avery, & Bumpus (2013) conducted a study to define the biotransformation pathways of Rilpivirine, which is crucial for understanding its metabolism and elimination from the human body (Lade, Avery, & Bumpus, 2013).
- Inhibitory Effects on Drug Transporters: Moss et al. (2013) investigated Rilpivirine’s effect on drug transporters, which is significant in understanding potential drug-drug interactions and impacts on drug absorption (Moss et al., 2013).
Solubility and Bioavailability Enhancement
- Nanosponges for Solubility Enhancement: Rao, Chaudhari, Trotta, & Caldera (2018) explored the use of cyclodextrin-based nanosponges to enhance the solubility and bioavailability of Rilpivirine, which could be critical for improving its therapeutic effectiveness (Rao, Chaudhari, Trotta, & Caldera, 2018).
Potential for Repurposing
- Repurposing for Oncology: Pereira & Vale (2023) discussed Rilpivirine's potential in cancer treatment, exploring its effects on various cancer cell lines and pathways. This repurposing could open new avenues for cancer therapy (Pereira & Vale, 2023).
- Anti-Leukaemic Activity: Islam et al. (2023) demonstrated Rilpivirine's anti-leukaemic activity mediated by Aurora A kinase inhibition, suggesting its potential as an anti-cancer agent for acute myeloid leukaemia (Islam et al., 2023).
Long-Acting Formulations
- Long-Acting Injectable Formulation: Williams, Crauwels, & Basstanie (2015) reviewed the development of long-acting injectable formulations of Rilpivirine, which could offer a convenient alternative to daily oral dosing and improve patient adherence (Williams, Crauwels, & Basstanie, 2015).
Drug-Drug Interactions
- Drug-Drug Interaction Potential: Crauwels et al. (2013) provided a clinical perspective on drug-drug interactions with Rilpivirine, an essential aspect in managing HIV treatment regimens to avoid adverse effects and ensure effective therapy (Crauwels et al., 2013).
Specific Research Findings
- Transporter-Mediated Drug-Drug Interaction: Reznicek et al. (2017) explored Rilpivirine's interactions with drug transporters like MDR1 and BCRP in vitro, shedding light on its pharmacokinetic behavior and potential drug interactions (Reznicek et al., 2017).
- Effects on Human Adipocytes: Díaz-Delfín et al. (2012) studied Rilpivirine's effects on human adipocyte differentiation and gene expression, providing insights into its impact on lipid metabolism, which is crucial for understanding potential metabolic side effects (Díaz-Delfín et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVGZKAVZUACK-BJILWQEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220320 | |
Record name | Rilpivirine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rilpivirine hydrochloride | |
CAS RN |
700361-47-3 | |
Record name | Rilpivirine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700361-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rilpivirine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilpivirine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RILPIVIRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212WAX8KDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.